molecular formula C21H17FN2O3S B14968586 6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14968586
M. Wt: 396.4 g/mol
InChI Key: UMKRLMQMEXERFZ-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the oxidation of the thiazine ring to introduce the 5,5-dioxide functionality .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to derivatives with different properties .

Mechanism of Action

The mechanism by which 6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide apart is its specific combination of substituents and the presence of the 5,5-dioxide functionality. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

6-ethyl-N-(4-fluorophenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H17FN2O3S/c1-2-24-19-12-7-14(21(25)23-16-10-8-15(22)9-11-16)13-18(19)17-5-3-4-6-20(17)28(24,26)27/h3-13H,2H2,1H3,(H,23,25)

InChI Key

UMKRLMQMEXERFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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